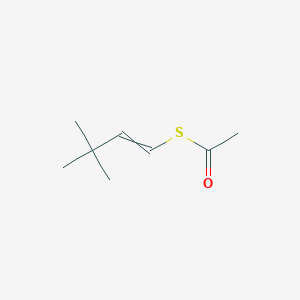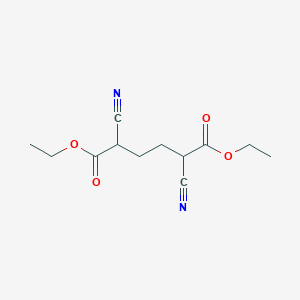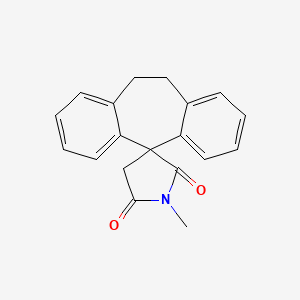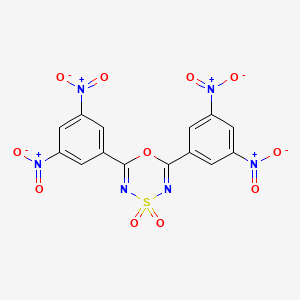
2,6-Bis(3,5-dinitrophenyl)-4H-1,4lambda~6~,3,5-oxathiadiazine-4,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(3,5-dinitrophenyl)-4H-1,4lambda~6~,3,5-oxathiadiazine-4,4-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a heterocyclic ring containing nitrogen, sulfur, and oxygen atoms, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(3,5-dinitrophenyl)-4H-1,4lambda~6~,3,5-oxathiadiazine-4,4-dione typically involves multi-step organic reactions. One common method includes the nitration of phenyl rings followed by cyclization to form the oxathiadiazine ring. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(3,5-dinitrophenyl)-4H-1,4lambda~6~,3,5-oxathiadiazine-4,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
2,6-Bis(3,5-dinitrophenyl)-4H-1,4lambda~6~,3,5-oxathiadiazine-4,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2,6-Bis(3,5-dinitrophenyl)-4H-1,4lambda~6~,3,5-oxathiadiazine-4,4-dione involves its interaction with molecular targets through various pathways. The compound’s nitro groups can participate in redox reactions, while the oxathiadiazine ring can interact with biological macromolecules. These interactions can modulate enzyme activity or alter protein conformation, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(3,5-dinitrophenyl)naphthalene: Similar in structure but lacks the oxathiadiazine ring.
5-(3,5-dinitrophenyl)-1,3,4-thiadiazole: Contains a thiadiazole ring instead of an oxathiadiazine ring.
Uniqueness
2,6-Bis(3,5-dinitrophenyl)-4H-1,4lambda~6~,3,5-oxathiadiazine-4,4-dione is unique due to its oxathiadiazine ring, which imparts distinct chemical and physical properties. This structural feature allows for unique interactions with other molecules, making it valuable in various research and industrial applications.
Properties
CAS No. |
63114-64-7 |
|---|---|
Molecular Formula |
C14H6N6O11S |
Molecular Weight |
466.30 g/mol |
IUPAC Name |
2,6-bis(3,5-dinitrophenyl)-1,4,3,5-oxathiadiazine 4,4-dioxide |
InChI |
InChI=1S/C14H6N6O11S/c21-17(22)9-1-7(2-10(5-9)18(23)24)13-15-32(29,30)16-14(31-13)8-3-11(19(25)26)6-12(4-8)20(27)28/h1-6H |
InChI Key |
BSCHHZLVNGFZQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=NS(=O)(=O)N=C(O2)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



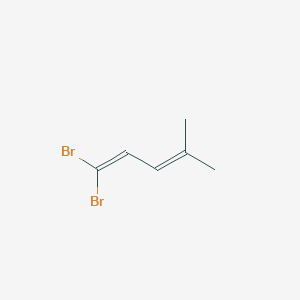
![Methyl [(2,6-dichloropyridin-3-yl)oxy]acetate](/img/structure/B14504389.png)
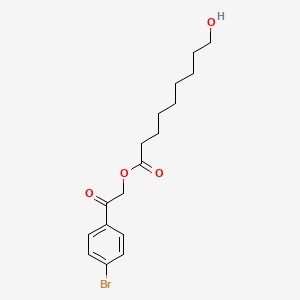
![2-[(2-Chloroethyl)amino]ethyl octadec-9-enoate](/img/structure/B14504412.png)
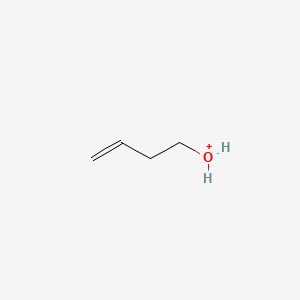
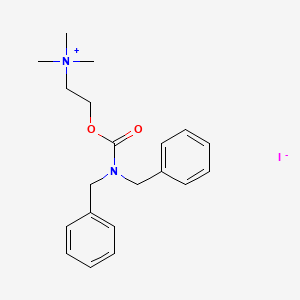
![Methyl 4-methylbicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14504434.png)

